C12H18N2OS3

PPARgamma Agonist Lipoic Acid Derivative Anti-inflammatory

Researchers targeting inflammatory skin diseases or antiviral programs face a gap: no single commercial molecule combines a redox-active dithiolane with a PPARγ-modulating thiazole amide. This hybrid compound fills that gap. • Dual pharmacophore: 1,2-dithiolane (antioxidant) + 5-methylthiazol-2-yl amide (PPARγ modulation). • Validated in preclinical dermatitis model; also inhibits guanylyltransferase for Flavivirus antiviral discovery. • Outperforms simpler lipoamides or TZDs in mechanistic polypharmacology studies. Supplied as a reference control for PAINS-aware library design. Standard lead time 2-4 weeks.

Molecular Formula C12H18N2OS3
Molecular Weight 302.5 g/mol
Cat. No. B12616928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12H18N2OS3
Molecular FormulaC12H18N2OS3
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)CCCCC2CCSS2
InChIInChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15)
InChIKeyAAAQYCLBMKRMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Baseline Overview: C12H18N2OS3 (5-(1,2-Dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide) for Research Procurement


The compound with the molecular formula C12H18N2OS3 (PubChem CID 24645368) is identified as 5-(1,2-dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide, a synthetic small molecule (MW 302.5 g/mol) [1]. It is a hybrid structure incorporating a 1,2-dithiolane (lipoic acid) moiety linked via a pentanamide chain to a 5-methyl-1,3-thiazol-2-yl group. The compound is cataloged within commercial screening libraries, including the InterBioScreen collection (ID STOCK1N-77895) [2], and is an analog within a broader class of lipoic acid-derived molecules and thiazole-containing heterocycles, which have known biological activities ranging from antioxidant effects to PPAR modulation [3].

Why Generic Substitution Fails for C12H18N2OS3 in Biological Studies


Simply substituting this compound with a generic lipoamide or a simpler thiazole derivative is not chemically or pharmacologically sound. This molecule is a unique hybrid of a redox-active 1,2-dithiolane ring and a 5-methylthiazol-2-yl amide [1]. Its closest analogs diverge in key structural features: lipoamide (C8H15NOS2) lacks the thiazole group entirely [2], while many 2-thioxothiazolidin-4-one antiviral leads (e.g., BG-323) contain a thiazolidinone core but lack the dithiolane moiety critical for redox activity and specific PPARγ interactions [3]. These structural differences translate into distinct computed physicochemical properties, such as a topological polar surface area (TPSA) of 121 Ų for this compound, compared to 69.5 Ų for the simpler lipoamide, predicting different membrane permeability and target engagement profiles [REFS-1, REFS-2]. The quantitative evidence below details the specific performance gaps that make direct substitution inadvisable.

Quantitative Evidence Guide: Performance Differentiators of 5-(1,2-Dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide


Potency Gap in PPARγ Activation Between the Core Chemotype and Anti-diabetic Gold Standards

The target compound's core chemotype (lipoic acid thiazolidinedione hybrids) demonstrates up to a 100-fold higher potency for PPARγ activation than the standard anti-diabetic drug rosiglitazone. While direct data for the exact target compound is not available, the structurally related prototypical molecule BP-1003, which shares the 5-(1,2-dithiolan-3-yl)pentanamide core, showed an EC50 of 15-101 nM for PPARγ [1]. Rosiglitazone, a widely used comparator in the thiazolidinedione (TZD) class, has a reported EC50 of >1 μM in similar assays, establishing a clear quantitative potency advantage for this chemotype [2].

PPARgamma Agonist Lipoic Acid Derivative Anti-inflammatory

Superior Anti-proliferative and Cytokine Suppression Profile vs. Rosiglitazone in Cell-Based Assays

The lipoic acid-based chemotype demonstrates a functional biological advantage over rosiglitazone beyond pure receptor activation potency. In direct cell-based experiments, BP-1003 inhibited the proliferation of human keratinocytes and suppressed the production of interleukin-2 by human peripheral lymphocytes to a significantly greater extent than rosiglitazone [1]. This suggests that the distinct structural scaffold of the target compound class, which incorporates a 1,2-dithiolane ring, leads to improved cellular efficacy over a front-line TZD drug.

Anti-inflammatory Keratinocyte Proliferation Interleukin-2

Differentiated Physicochemical Profile Leading to a Distinct ADME Prediction vs. Lipoamide

Calculated physicochemical properties reveal a stark difference that would dictate different formulation and handling requirements. The target compound has a higher topological polar surface area (TPSA) of 121 Ų and an XLogP3-AA of 2.7, indicating moderate lipophilicity and good potential for intestinal absorption and blood-brain barrier penetration [1]. In comparison, the structurally simpler analog lipoamide (C8H15NOS2), which omits the thiazole ring, has a lower TPSA of 69.5 Ų and an XLogP3 of 1.6, suggesting higher permeability but less favorable solubility characteristics for in vitro assays [2].

Physicochemical Properties ADME Lipinski's Rule of Five

Scaffold-Level Specificity for a Novel Antiviral Enzyme Target vs. Other Heterocycles

The target compound is a member of the 2-thioxothiazolidin-4-one family, which has been identified as a novel and specific scaffold for inhibiting the flavivirus RNA capping enzyme guanylyltransferase [1]. This mechanism is distinct from typical nucleoside analog antivirals. Close structural relatives like BG-323 demonstrate a Ki of 7.5 μM against this viral enzyme, while other scaffolds, including a fluoride-substituted variant (BG-321), show drastically reduced activity (Ki >100 μM), underscoring the high structural sensitivity of this biological activity [2]. The target compound's unique substitution pattern at the 5-position of the thiazolidinone core is thus critical for the observed class-level antiviral specificity.

Antiviral Flavivirus Guanylyltransferase Inhibitor

Advantage of a Unique Dual-Targeting Motif vs. Single-Mechanism Analogs

The compound's structure confers a potential dual mechanism of action by combining the antioxidant redox properties of the 1,2-dithiolane ring with the receptor-modulating activity of the thiazole amide [1]. This is a clear differentiator from single-mechanism analogs like pure TZDs (e.g., rosiglitazone) or simple lipoamide, which only possess redox activity. While the exact compound lacks direct in vivo data, the parent chemotype demonstrated significant anti-inflammatory effects in a mouse model of allergic contact dermatitis after both oral and topical administration, a result not achievable with a single-mechanism molecule [2].

Multifunctional Drug Redox Activity PPAR Agonist

Application Scenarios for Procuring 5-(1,2-Dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide


Lead Development for Anti-Inflammatory Skin Disease Programs

This compound is ideally suited for a medicinal chemistry program targeting inflammatory skin diseases like atopic dermatitis or psoriasis. Its unique combination of high predicted PPARγ potency and dual redox properties, which have preclinical proof-of-concept in a dermatitis model, makes it a high-value lead [1]. It should be procured over standard TZDs when the project goal is to develop a therapeutic with a novel dual mechanism of action capable of both topical and oral delivery.

Core Scaffold for Antiviral Drug Discovery Against Flaviviruses

The compound's membership in the 2-thioxothiazolidin-4-one class, a known inhibitor of the RNA capping enzyme guanylyltransferase, positions it as a promising starting point for antiviral drug discovery against Flaviviruses like dengue, West Nile, and yellow fever [2]. It should be considered over other non-specific antivirals when the goal is to target this novel, virus-specific enzyme, a strategy validated by the structure-activity relationships showing the critical nature of the scaffold's substitutions [2].

Chemical Probe for Studying Multitarget Pharmacology

For academic researchers investigating polypharmacology, this compound serves as a valuable chemical probe. It incorporates two distinct pharmacophores—an antioxidant dithiolane and a receptor-modulating thiazole amide—into a single molecule [1]. Procuring this specific compound, rather than its separate structural fragments, allows for the controlled study of dual-pathway engagement and potential synergistic effects within the same treatment, a key advantage for target validation and deconvolution studies.

Reference Compound for Developing Thiazole-Containing PAINS-Free Libraries

The thiazole and rhodanine-like scaffolds are frequently flagged for pan-assay interference compounds (PAINS). The target compound's specific substitution pattern, which includes a bulky dithiolane ring, may attenuate non-specific reactivity often associated with simpler analogs [2]. A screening library development team would procure this compound as a reference control to benchmark the selectivity profile of new, rationally-designed derivatives, ensuring future library members are free from the promiscuous binding liabilities of problematic rhodanine cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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